N-(beta-(2-Biphenylyloxy)ethyl)-N-ethyl-beta-chloroethylamine hydrochloride
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Overview
Description
N-[2-([1,1’-biphenyl]-2-yloxy)ethyl]-N-(2-chloroethyl)-N-ethylamine hydrochloride is a chemical compound with the molecular formula C18H23Cl2NO. It is known for its unique structure, which includes a biphenyl group and a chloroethylamine moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-([1,1’-biphenyl]-2-yloxy)ethyl]-N-(2-chloroethyl)-N-ethylamine hydrochloride typically involves the reaction of 2-(2-chloroethylamino)ethanol with 2-bromobiphenyl in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-([1,1’-biphenyl]-2-yloxy)ethyl]-N-(2-chloroethyl)-N-ethylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like DMF or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
N-[2-([1,1’-biphenyl]-2-yloxy)ethyl]-N-(2-chloroethyl)-N-ethylamine hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In studies involving cell signaling and molecular interactions due to its ability to interact with biological molecules.
Medicine: As a potential therapeutic agent in drug development and as a tool for studying the mechanisms of drug action.
Industry: In the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-([1,1’-biphenyl]-2-yloxy)ethyl]-N-(2-chloroethyl)-N-ethylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The biphenyl group allows for hydrophobic interactions, while the chloroethylamine moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This dual functionality enables the compound to modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-([1,1’-biphenyl]-2-yloxy)ethyl]-N-(2-chloroethyl)-2-methyl-1-propanamine hydrochloride
- N-[2-([1,1’-biphenyl]-2-yloxy)ethyl]-N-(2-chloroethyl)-1-butanamine hydrochloride
Uniqueness
N-[2-([1,1’-biphenyl]-2-yloxy)ethyl]-N-(2-chloroethyl)-N-ethylamine hydrochloride is unique due to its specific combination of a biphenyl group and a chloroethylamine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. The presence of the biphenyl group enhances its hydrophobic interactions, while the chloroethylamine moiety provides reactivity towards nucleophiles, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H23Cl2NO |
---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
N-(2-chloroethyl)-N-ethyl-2-(2-phenylphenoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C18H22ClNO.ClH/c1-2-20(13-12-19)14-15-21-18-11-7-6-10-17(18)16-8-4-3-5-9-16;/h3-11H,2,12-15H2,1H3;1H |
InChI Key |
QKTCSOALGUTETM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC1=CC=CC=C1C2=CC=CC=C2)CCCl.Cl |
Origin of Product |
United States |
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